N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using the GAUSSIAN 16W program package . The spectra were recorded for 1H and 13C NMR at room temperature .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, one such compound was described as an off pale yellow solid with a yield of 92% and a melting point of 188–189 °C .Scientific Research Applications
Herbicidal Activity
Compounds similar to N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide have been studied for their herbicidal activity. Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including various derivatives, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Antifungal and Insecticidal Activity
Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have displayed significant antifungal and insecticidal activities. Specific compounds within this category have shown high inhibition rates against certain fungi and high mortality rates against pests like Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).
Antimicrobial Evaluation
Substituted sulfonamides and sulfinyl derivatives related to the this compound structure have been synthesized and screened for antimicrobial activity. This indicates a potential application in combating microbial infections (Abdel-Motaal & Raslan, 2014).
Antimalarial Potential
A series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were designed, synthesized, and evaluated for their antimalarial activity. Some compounds in this series showed promising activity against Plasmodium falciparum, indicating their potential as antimalarial agents (Karpina et al., 2020).
Anticancer Applications
Some derivatives of triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety have demonstrated inhibitory effects on the growth of various cancer cell lines, suggesting potential applications in cancer treatment (Hafez & El-Gazzar, 2009).
Safety and Hazards
Future Directions
Future research could focus on further exploration of [1,2,4]triazolo [4,3- a ]quinoxaline as antimicrobial agents . Additionally, the design and synthesis of a series of novel [1,2,4]triazolo [4,3- a ]pyrazine derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested three cell lines in vitro .
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]pyridine core have been reported to exhibit antiviral, antimicrobial, and antitumor activities . These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, or proteins involved in these pathways.
Mode of Action
Compounds with similar structures have been reported to exert their effects through various mechanisms, such as inhibiting enzymes or interacting with cellular targets . The specific interactions between N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide and its targets would likely result in changes to cellular processes, potentially leading to the observed antiviral, antimicrobial, or antitumor effects.
Biochemical Pathways
Given the reported activities of similar compounds, it is likely that the compound interacts with pathways related to viral replication, bacterial growth, or tumor cell proliferation . The downstream effects of these interactions could include the inhibition of pathogen growth or the induction of cell death in tumor cells.
Result of Action
Similar compounds have been reported to exhibit cytotoxicity and antiproliferative activity against various cell lines . These effects suggest that the compound may induce cell death or inhibit cell growth as part of its mode of action.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-6-5-12(8-18(9)13)21(19,20)17-11-4-2-3-10(14)7-11/h2-8,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWKHASZUBDGAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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